molecular formula C16H14ClF3N2O4S B2605143 N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(3-METHOXYBENZENESULFONAMIDO)ACETAMIDE CAS No. 690245-95-5

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(3-METHOXYBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B2605143
CAS No.: 690245-95-5
M. Wt: 422.8
InChI Key: GOEYLENNBCAGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(3-methoxybenzenesulfonamido)acetamide is a structurally complex acetamide derivative characterized by two key substituents: a 4-chloro-3-(trifluoromethyl)phenyl group and a 3-methoxybenzenesulfonamido moiety. The chloro and trifluoromethyl groups enhance lipophilicity and metabolic stability, while the sulfonamido linker provides hydrogen-bonding capacity and polarity. The 3-methoxy group on the benzene ring may improve solubility and facilitate π-π interactions with biological targets. This compound’s design reflects a balance between lipophilic and polar features, making it relevant for therapeutic applications requiring targeted binding and optimized pharmacokinetics .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(3-methoxyphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O4S/c1-26-11-3-2-4-12(8-11)27(24,25)21-9-15(23)22-10-5-6-14(17)13(7-10)16(18,19)20/h2-8,21H,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEYLENNBCAGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(3-methoxybenzenesulfonamido)acetamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine derivative under controlled temperature conditions. The reaction is usually carried out in a nonchlorinated organic solvent, inert towards isocyanates, at temperatures ranging from 20°C to 60°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of polar solvents and specific catalysts can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(3-methoxybenzenesulfonamido)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(3-methoxybenzenesulfonamido)acetamide has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit various protein kinases involved in cancer progression, such as RAF and VEGFR-2, which are critical targets for cancer therapy .

Antimicrobial Properties

The sulfonamide group in the compound is known for its antimicrobial activity. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, making this compound a candidate for further investigation in antibiotic development .

Anti-inflammatory Effects

Compounds structurally related to this compound have demonstrated anti-inflammatory effects in various models. These effects are attributed to the inhibition of pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of compounds with structural similarities to this compound. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis in tumor cells .

Case Study 2: Antimicrobial Efficacy

Research conducted on sulfonamide derivatives revealed that modifications to the benzene ring could enhance antimicrobial potency. The study highlighted the importance of electronic and steric factors in determining the efficacy of these compounds against resistant bacterial strains .

Mechanism of Action

The mechanism by which N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(3-methoxybenzenesulfonamido)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl and chloro groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Cyclohexylmethyl group (JM-S-9, ) enhances membrane permeability but may reduce target specificity.
  • Phenoxy substituent () introduces steric hindrance, possibly altering binding kinetics.

Sulfonamido-Containing Analogues

Compound Name Sulfonamido Group Structure Biological Notes Source
Target Compound 3-Methoxybenzenesulfonamido Balanced solubility; H-bond donor/acceptor N/A
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(N-methyl-2-phenylethenesulfonamido)acetamide Ethenesulfonamido Conjugated system; potential UV chromophore
N-Benzyl-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide Benzenesulfonamido with benzyl High lipophilicity; CNS penetration likely

Key Observations :

  • Benzyl-sulfonamido () increases molecular weight and lipophilicity, which may affect blood-brain barrier penetration.

Comparison with Urea Derivatives

CTPPU (N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea, ) is a urea derivative with demonstrated anticancer activity against NSCLC cells. Unlike the target compound’s acetamide backbone, CTPPU’s urea group enables strong hydrogen bonding but may confer lower metabolic stability. Urea derivatives often exhibit higher polarity and shorter half-lives compared to sulfonamides .

Anticancer Activity

  • CTPPU () inhibits NSCLC cell growth via kinase modulation. The target compound’s sulfonamido group may mimic urea’s hydrogen-bonding interactions but with improved pharmacokinetic profiles .

Ion Channel Modulation

  • JM-S-9 () activates KCNQ2/Q3 channels (EC₅₀ = 1.2 µM), suggesting that bulky substituents like cyclohexylmethyl enhance ion channel interaction. The target’s sulfonamido group may offer distinct selectivity due to its polar nature .

Physicochemical and Pharmacokinetic Properties

logP and Solubility

  • Target Compound : Estimated logP ~2.5–3.0 (trifluoromethyl and chloro increase lipophilicity; sulfonamido enhances polarity).
  • JM-S-9 : Higher logP (~4.0) due to cyclohexylmethyl .
  • Methylamino analogue (): Lower logP (~2.0) but reduced solubility at physiological pH .

Patent Landscape and Commercial Availability

  • Urea derivatives () are patented for anticancer and kinase inhibition applications, highlighting the therapeutic value of 4-chloro-3-trifluoromethylphenyl-containing compounds. The target’s unique structure may circumvent existing patents .

Biological Activity

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(3-methoxybenzenesulfonamido)acetamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClF3N2O3SC_{16}H_{15}ClF_3N_2O_3S, with a molecular weight of 403.81 g/mol. The compound features several functional groups, including:

  • Chloro group at the para position of the phenyl ring
  • Trifluoromethyl group at the meta position
  • Methoxybenzenesulfonamido group at the ortho position

These structural characteristics contribute to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the trifluoromethyl group. Advanced techniques such as continuous flow reactors and chromatographic purification methods are often employed to enhance yield and purity in industrial settings.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.4 µM
Escherichia coli200 nM
Proteus mirabilisActive

The compound's mechanism involves inhibiting bacterial growth by interfering with folic acid synthesis pathways, similar to other sulfonamides .

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound may exhibit anti-inflammatory effects. Studies have suggested that sulfonamide derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and replication.
  • Receptor Modulation : It could also interact with receptors involved in inflammatory responses, leading to reduced cytokine production.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antibacterial Efficacy Study : A study employing the agar disc-diffusion method tested various concentrations of the compound against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of sulfonamide derivatives similar to this compound. Results indicated a reduction in inflammation markers in treated groups compared to controls.

Q & A

Q. What synthetic routes are commonly used for preparing N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methoxybenzenesulfonamido)acetamide, and what critical reagents are involved?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving sulfonamide coupling and acetamide formation. Key steps include:
  • Sulfonamide Activation : React 3-methoxybenzenesulfonyl chloride with an amine intermediate (e.g., 4-chloro-3-(trifluoromethyl)aniline) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) .
  • Acetamide Formation : Couple the sulfonamide intermediate with a chloroacetyl chloride derivative, followed by nucleophilic substitution with ammonia or methylamine. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Critical Reagents : 3-Methoxybenzenesulfonyl chloride, 4-chloro-3-(trifluoromethyl)aniline, chloroacetyl chloride, and triethylamine.

Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Analyze aromatic protons (δ 7.0–8.5 ppm), sulfonamide NH (δ ~10–12 ppm), and methoxy groups (δ ~3.8 ppm). Use DMSO-d6 or CDCl3 as solvents with TMS as an internal standard .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to verify molecular weight and purity .
  • FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .

Q. What in vitro assays are used to evaluate the biological activity of sulfonamide derivatives like this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., carbonic anhydrase, kinases) using fluorometric or colorimetric substrates .
  • Cell Viability Assays : Test cytotoxicity via MTT or resazurin reduction in cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can researchers optimize low yields (<40%) during sulfonamide coupling reactions?

  • Methodological Answer :
  • Reaction Conditions : Increase temperature (40–60°C) or use microwave-assisted synthesis to enhance reaction kinetics .
  • Catalysts : Employ DMAP (4-dimethylaminopyridine) to activate sulfonyl chlorides .
  • Purification : Replace column chromatography with preparative HPLC for higher recovery of polar intermediates .
    Example : In a similar synthesis, adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) improved yields from 17% to 35% .

Q. How can computational modeling resolve discrepancies between predicted and observed binding affinities?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-target interactions (e.g., with carbonic anhydrase IX). Compare docking scores with experimental IC50 values .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Zn²⁺ coordination in enzyme active sites) .
    Case Study : Discrepancies in kinase inhibition data were resolved by modeling solvent-accessible surfaces, revealing steric hindrance from the trifluoromethyl group .

Q. What strategies validate crystallographic data when hydrogen bonding networks conflict with NMR results?

  • Methodological Answer :
  • X-ray Crystallography : Refine crystal structures using SHELX software, focusing on N—H⋯O hydrogen bonds (e.g., 2.89 Å bond length in the sulfonamide group) .
  • Solid-State NMR : Compare crystallographic hydrogen positions with 15N CP/MAS NMR data to confirm intermolecular interactions .
    Example : A crystal structure showed a planar acetamide group, while solution NMR indicated rotational flexibility; this was attributed to crystal packing forces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.